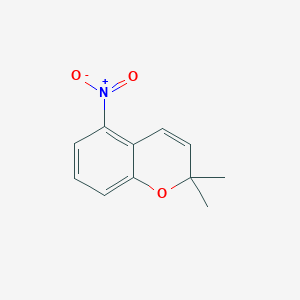
N-Acetyl-2-((2-methylbenzoyl)imino)-5-nitro-3(2H)-thiazoleacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-2-((2-methylbenzoyl)imino)-5-nitro-3(2H)-thiazoleacetamide is a complex organic compound that belongs to the class of thiazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-2-((2-methylbenzoyl)imino)-5-nitro-3(2H)-thiazoleacetamide typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 2-aminothiazole derivatives with appropriate acyl chlorides under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-2-((2-methylbenzoyl)imino)-5-nitro-3(2H)-thiazoleacetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while nucleophilic substitution can introduce various functional groups into the thiazole ring .
Applications De Recherche Scientifique
N-Acetyl-2-((2-methylbenzoyl)imino)-5-nitro-3(2H)-thiazoleacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-Acetyl-2-((2-methylbenzoyl)imino)-5-nitro-3(2H)-thiazoleacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminothiazole: A precursor in the synthesis of N-Acetyl-2-((2-methylbenzoyl)imino)-5-nitro-3(2H)-thiazoleacetamide.
Thiazole derivatives: Compounds with similar structures and biological activities.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
79798-91-7 |
|---|---|
Formule moléculaire |
C15H14N4O5S |
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
3-acetyl-N-[3-(2-amino-2-oxoethyl)-5-nitro-1,3-thiazol-2-ylidene]-2-methylbenzamide |
InChI |
InChI=1S/C15H14N4O5S/c1-8-10(9(2)20)4-3-5-11(8)14(22)17-15-18(6-12(16)21)7-13(25-15)19(23)24/h3-5,7H,6H2,1-2H3,(H2,16,21) |
Clé InChI |
PFDYTPRSMMYDGC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1C(=O)N=C2N(C=C(S2)[N+](=O)[O-])CC(=O)N)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-{[4-(Dimethylamino)phenyl]carbamoyl}-3-phenylpropanamide](/img/structure/B14422918.png)

![1-[(2-Nitrophenyl)methyl]-1H-imidazole-4-carbaldehyde](/img/structure/B14422934.png)

![(5-Cyclopropyl-1-methyl-4-oxo-6-oxabicyclo[3.1.0]hexan-2-yl) 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B14422944.png)
![1a,10,11,11a-Tetrahydro[1]benzoxireno[3,2-a]acridine-10,11-diol](/img/structure/B14422954.png)

![2,2'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4-chlorophenol)](/img/structure/B14422962.png)

